

Physical properties of 1-Allylcyclohexanol (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Allylcyclohexanol

Cat. No.: B074781

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of 1-Allylcyclohexanol

This guide provides a comprehensive overview of the key physical properties of **1-Allylcyclohexanol** (CAS No. 1123-34-8), with a specific focus on its boiling point and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes established data with detailed, field-proven experimental protocols for accurate determination of these fundamental characteristics.

Introduction to 1-Allylcyclohexanol

1-Allylcyclohexanol is a tertiary alcohol characterized by a cyclohexyl ring and an allyl group attached to the same carbon atom that bears the hydroxyl group. Its unique structure makes it a valuable intermediate in organic synthesis.^[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction design, and purification.

Chemical Identity:

- IUPAC Name: 1-(prop-2-en-1-yl)cyclohexan-1-ol^[2]
- CAS Number: 1123-34-8^{[2][3]}
- Molecular Formula: C₉H₁₆O^{[2][3]}
- Molecular Weight: 140.22 g/mol ^{[2][3]}

Summary of Physical Properties

The primary physical constants for **1-Allylcyclohexanol** are summarized below. It is critical to note that some values in commercially available databases are estimates. For mission-critical applications, experimental verification is strongly recommended.

Property	Value	Source(s)
Boiling Point	190.05 °C (463.20 K)	[4]
~190 °C (estimate)	[1][3]	
Density	0.9341 g/cm ³	[1][3]
Molecular Formula	C ₉ H ₁₆ O	[2][3]
Molar Mass	140.22 g/mol	[2][3]

Boiling Point of 1-Allylcyclohexanol

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5] For a pure substance, the normal boiling point is measured at an atmospheric pressure of 1 atmosphere (760 mmHg). This property is a critical indicator of a substance's volatility and is essential for purification processes like distillation.

The National Institute of Standards and Technology (NIST) reports the boiling point of **1-Allylcyclohexanol** as 463.20 K, which corresponds to 190.05 °C.[4] Other sources provide an estimated boiling point of 190°C.[1][3]

Causality in Experimental Determination

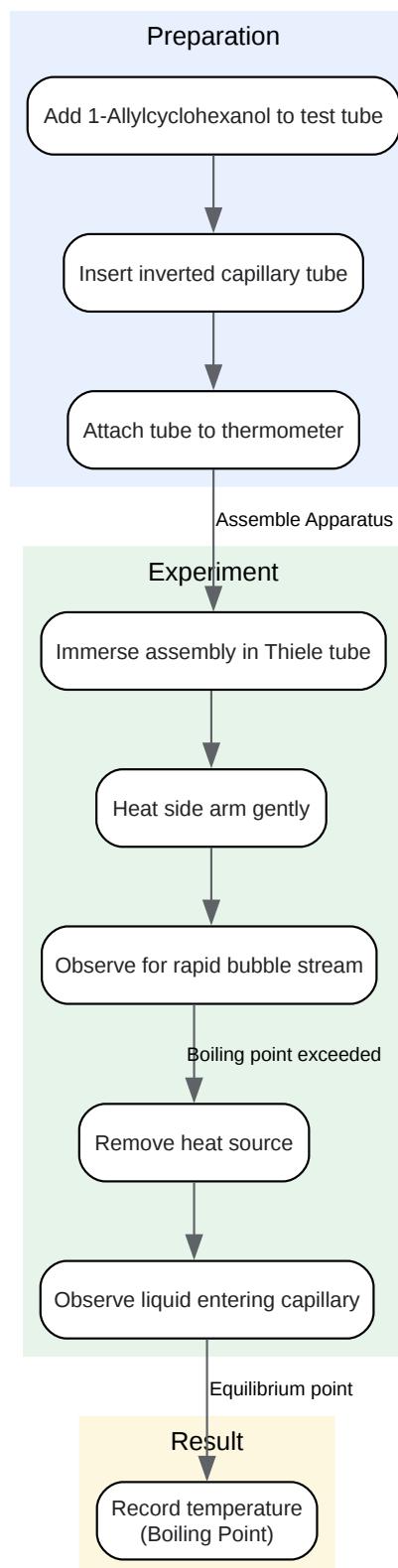
The Thiele tube method is a reliable microscale technique for determining the boiling point of a liquid.[6] The principle hinges on observing the equilibrium between the liquid and its vapor phase. An inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and is replaced by the sample's vapor. At the boiling point, the vapor pressure inside the capillary equals the external atmospheric pressure, leading to a rapid and continuous stream of bubbles. The true boiling point is recorded upon cooling, at the precise moment the

vapor pressure drops below atmospheric pressure and the liquid is drawn back into the capillary.[5][6]

Experimental Protocol: Boiling Point Determination via Thiele Tube

This protocol describes a self-validating system for the accurate determination of the boiling point of **1-Allylcyclohexanol**.

Materials:


- **1-Allylcyclohexanol** sample
- Thiele tube filled with high-boiling mineral oil
- Thermometer (-10 to 250 °C)
- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Bunsen burner or micro-burner
- Clamp and stand

Procedure:

- Sample Preparation: Add a few drops of **1-Allylcyclohexanol** into the small test tube, enough to create a column of liquid approximately 1-2 cm high.
- Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

- Thiele Tube Immersion: Secure the thermometer with the attached test tube in a clamp and immerse it in the Thiele tube. Ensure the sample is positioned in the main body of the tube and the rubber band is above the oil level to prevent degradation.[6]
- Heating: Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube is designed to promote convection currents, ensuring uniform heating of the oil bath.[6]
- Observation (Heating Phase): As the temperature rises, a slow stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.
- Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.
- Boiling Point Record: The bubbling will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.[5]
- Validation: Allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second reading for verification. The readings should be within 1-2 °C.

Workflow Diagram: Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination using the Thiele tube method.

Density of 1-Allylcyclohexanol

Density is an intrinsic physical property defined as the mass of a substance per unit volume ($\rho = m/V$). It is temperature-dependent; for most liquids, density decreases as temperature increases.^[7] Therefore, reporting density without a corresponding temperature is incomplete. The reported density for **1-Allylcyclohexanol** is 0.9341 g/cm³, though the measurement temperature is often unspecified in general chemical databases.^{[1][3]}

Causality in Experimental Determination

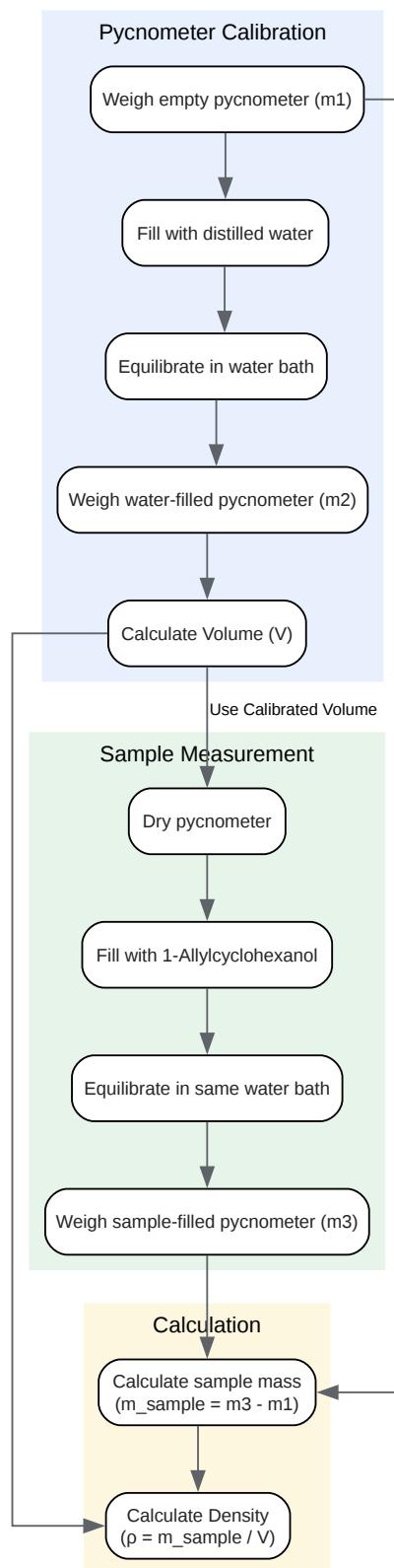
The pycnometer method is a highly accurate technique for determining the density of a liquid.^[8] A pycnometer is a glass flask with a precisely known volume. The method's trustworthiness stems from its direct measurement of the mass of a specific, known volume of the liquid. By weighing the pycnometer empty, then filled with the liquid, the mass of the liquid can be determined with high precision. Dividing this mass by the pycnometer's calibrated volume yields the density.^[8] Temperature control is critical and is best achieved by immersing the pycnometer in a constant-temperature water bath.

Experimental Protocol: Density Determination via Pycnometer

This protocol provides a self-validating system for the accurate determination of the density of **1-Allylcyclohexanol**.

Materials:

- **1-Allylcyclohexanol** sample
- Pycnometer (e.g., 10 mL or 25 mL) with stopper
- Analytical balance (readable to ± 0.0001 g)
- Constant temperature water bath
- Thermometer
- Distilled water


- Acetone (for cleaning/drying)
- Lint-free tissues

Procedure:

- **Pycnometer Preparation:** Thoroughly clean the pycnometer and its stopper with distilled water, then rinse with acetone and allow it to dry completely.
- **Mass of Empty Pycnometer:** Carefully weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m_1 .
- **Pycnometer Calibration (Volume Determination):**
 - Fill the pycnometer with distilled water that has been equilibrated to a specific temperature (e.g., 20.0 °C) in the water bath.
 - Insert the stopper, allowing excess water to exit through the capillary bore.
 - Immerse the filled pycnometer (up to its neck) in the constant temperature water bath for at least 20 minutes to ensure thermal equilibrium.
 - Remove the pycnometer, carefully dry the exterior with a lint-free tissue, and weigh it. Record this mass as m_2 .
 - Look up the density of water (ρ_{water}) at the recorded temperature from a reliable reference table.
 - Calculate the exact volume of the pycnometer (V) using the formula: $V = (m_2 - m_1) / \rho_{\text{water}}$.
- **Density of 1-Allylcyclohexanol:**
 - Empty and thoroughly dry the calibrated pycnometer.
 - Fill the pycnometer with **1-Allylcyclohexanol**.

- Repeat the process of inserting the stopper, equilibrating in the constant temperature water bath (at the same temperature used for calibration), drying the exterior, and weighing. Record this mass as m_3 .
- Calculation:
 - Calculate the mass of the **1-Allylcyclohexanol** sample: $m_{\text{sample}} = m_3 - m_1$.
 - Calculate the density of **1-Allylcyclohexanol** (ρ_{sample}) at the specified temperature: $\rho_{\text{sample}} = m_{\text{sample}} / V$.
- Validation: Repeat the measurement at least twice to ensure reproducibility.

Workflow Diagram: Density Determination

[Click to download full resolution via product page](#)

Caption: Workflow for density determination using a pycnometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 1-Allyl-1-cyclohexanol | C9H16O | CID 79145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1-Allyl-1-cyclohexanol (CAS 1123-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. mt.com [mt.com]
- To cite this document: BenchChem. [Physical properties of 1-Allylcyclohexanol (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074781#physical-properties-of-1-allylcyclohexanol-boiling-point-density\]](https://www.benchchem.com/product/b074781#physical-properties-of-1-allylcyclohexanol-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com